molecular formula CH6N4S B147625 Thiocarbohydrazide CAS No. 2231-57-4

Thiocarbohydrazide

Cat. No.: B147625
CAS No.: 2231-57-4
M. Wt: 106.15 g/mol
InChI Key: LJTFFORYSFGNCT-UHFFFAOYSA-N
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Description

Thiocarbohydrazide, also known as hydrazinecarbothiohydrazide, is a chemical compound with the formula CH6N4S. It is a toxic compound synthesized by the reaction of carbon disulfide with hydrazine. This compound is primarily used in electron microscopy for the specific staining of carbohydrates, producing electron-opaque deposits for ultra-structural analysis .

Mechanism of Action

Target of Action

Thiocarbohydrazide (TCH) has been found to target human DNA topoisomerase IIα , a crucial enzyme involved in DNA replication and transcription . This enzyme plays a significant role in maintaining the topological states of DNA, thus regulating the overwinding or underwinding of DNA during the cell cycle .

Mode of Action

TCH interacts with its target, human DNA topoisomerase IIα, acting as a catalytic inhibitor . It binds to the ATP-binding site of the enzyme, thereby inhibiting its activity .

Biochemical Pathways

The interaction of TCH with human DNA topoisomerase IIα leads to an impairment of DNA replication . This interaction occurs via a reactive oxygen species (ROS)-independent pathway . The inhibition of DNA replication is a critical step in controlling the rapid, uncontrolled cell proliferation characteristic of cancer .

Pharmacokinetics

The compound’s ability to inhibit human dna topoisomerase iiα suggests that it may have sufficient bioavailability to exert its effects .

Result of Action

The primary result of TCH’s action is the induction of cell death in cancer cells . Specifically, TCH has shown promising activity against leukemia and breast cancer cells . The compound’s ability to inhibit DNA replication leads to the death of these rapidly proliferating cells .

Action Environment

The rate of oxidation of tch has been found to slightly decrease with an increase in the ionic strength of the medium . This suggests that the compound’s activity may be influenced by the ionic environment in which it is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiocarbohydrazide is synthesized by reacting carbon disulfide with hydrazine. The reaction involves the formation of hydrazinium dithiocarbazinate, which is then heated under reflux conditions to yield this compound. The reaction mixture is cooled to precipitate the this compound, which is then separated from the reaction liquor .

Industrial Production Methods: In industrial settings, this compound is produced using a two-step reaction system. Carbon disulfide reacts with hydrazine hydrate at a lower temperature under the action of a catalyst to form hydrazinium dithiocarbazinate. This intermediate is then heated, releasing hydrogen sulfide gas and yielding solid this compound upon cooling .

Chemical Reactions Analysis

Types of Reactions: Thiocarbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form complexes with transition metals due to the presence of nitrogen and sulfur atoms in its structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include thiocarbohydrazones, which are synthesized by the condensation of this compound with aldehydes or ketones .

Comparison with Similar Compounds

This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1,3-diaminothiourea
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InChI

InChI=1S/CH6N4S/c2-4-1(6)5-3/h2-3H2,(H2,4,5,6)
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InChI Key

LJTFFORYSFGNCT-UHFFFAOYSA-N
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Canonical SMILES

C(=S)(NN)NN
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Molecular Formula

CH6N4S
Record name THIOCARBAZIDE
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DSSTOX Substance ID

DTXSID7027461
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Molecular Weight

106.15 g/mol
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Physical Description

Thiocarbazide appears as crystalline needles and plates. Used in electron microscopy to produce electron-opaque deposits for ultra structural analysis. (EPA, 1998), Solid; [CAMEO] White powder; [Alfa Aesar MSDS]
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Record name 1,3-Diamino-2-thiourea
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CAS No.

2231-57-4
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Record name 1,3-Diamino-2-thiourea
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Record name Thiocarbohydrazide
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Record name Carbonothioic dihydrazide
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Record name THIOCARBOHYDRAZIDE
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Melting Point

338 °F Decomposes (EPA, 1998)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiocarbohydrazide
Reactant of Route 2
Thiocarbohydrazide
Reactant of Route 3
Thiocarbohydrazide
Reactant of Route 4
Thiocarbohydrazide
Reactant of Route 5
Thiocarbohydrazide
Reactant of Route 6
Thiocarbohydrazide

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